molecular formula C6H9N5S B2658664 3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea CAS No. 301320-82-1

3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea

Cat. No.: B2658664
CAS No.: 301320-82-1
M. Wt: 183.23
InChI Key: HSIHPXCZHMTHIP-UHFFFAOYSA-N
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Description

3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of a triazole derivative with an isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 4H-1,2,4-triazole and prop-2-en-1-yl isothiocyanate.

    Reaction Conditions: Reflux in ethanol or acetonitrile.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents in the presence of a base.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring and thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4H-1,2,4-triazol-4-yl)thiourea: Lacks the prop-2-en-1-yl group.

    3-(prop-2-en-1-yl)-1-(1H-1,2,3-triazol-1-yl)thiourea: Contains a different triazole isomer.

    3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)urea: Contains an oxygen atom instead of sulfur.

Uniqueness

3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea is unique due to the presence of both the triazole ring and the thiourea group, which confer specific chemical and biological properties. The prop-2-en-1-yl group adds further functionality, potentially enhancing the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-prop-2-enyl-3-(1,2,4-triazol-4-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5S/c1-2-3-7-6(12)10-11-4-8-9-5-11/h2,4-5H,1,3H2,(H2,7,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIHPXCZHMTHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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